molecular formula C20H19NO3 B11406430 N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406430
M. Wt: 321.4 g/mol
InChI Key: ZVZDLIRKEGQTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic carboxamide derivative characterized by a chromene (benzopyran) backbone substituted with methyl groups at positions 5 and 7, and a 4-oxo functional group. The 2-carboxamide moiety is linked to a 2,6-dimethylphenyl group, a structural feature shared with several agrochemicals and pharmaceutical intermediates.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-8-14(4)18-15(22)10-17(24-16(18)9-11)20(23)21-19-12(2)6-5-7-13(19)3/h5-10H,1-4H3,(H,21,23)

InChI Key

ZVZDLIRKEGQTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

A modified Claisen-Schmidt condensation between 2-hydroxy-5,7-dimethylbenzaldehyde and diethyl oxalate under basic conditions generates the 4-oxo-4H-chromene-2-carboxylate intermediate. This method typically employs sodium ethoxide in ethanol at reflux (78°C) for 12–16 hours, achieving yields of 70–85%. The reaction proceeds via enolate formation, followed by intramolecular cyclization:

2-Hydroxy-5,7-dimethylbenzaldehyde+Diethyl oxalateNaOEtEthyl 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylate\text{2-Hydroxy-5,7-dimethylbenzaldehyde} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{Ethyl 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylate}

Phosphorane-Mediated Cyclization

An alternative approach utilizes (formylmethylene)triphenylphosphorane to cyclize 2-hydroxy-5,7-dimethylbenzaldehyde in tetrahydrofuran (THF) at 100°C for 20 hours. This method avoids strong bases and produces 2-formyl-5,7-dimethyl-4H-chromene, which is subsequently oxidized to the 4-oxo derivative using Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 2 hours, 90% yield).

Catalytic Addition Reactions for Carboxamide Formation

Bi(OTf)₃-Catalyzed Isocyanide Addition

A highly efficient method involves Bi(OTf)₃-catalyzed addition of 2,6-dimethylphenyl isocyanide to 5,7-dimethyl-4-oxo-4H-chromene-2-carboxaldehyde acetal. Key parameters include:

ParameterValue
CatalystBi(OTf)₃ (10 mol%)
Solvent1,4-Dioxane:H₂O (10:1)
Temperature80°C
Time20 hours
Yield66–95%

The reaction proceeds via nucleophilic attack of the isocyanide on the activated acetal, followed by hydrolysis to yield the carboxamide.

In(OTf)₃-Mediated Acetal Formation

Prior to isocyanide addition, the chromene acetal precursor is synthesized using In(OTf)₃ (1 mol%) in dioxane:methanol (1:1) at 80°C for 12 hours. This step ensures regioselective protection of the aldehyde group, critical for subsequent functionalization.

Coupling Reactions for Amide Bond Formation

Carboxylic Acid Activation

The chromene-2-carboxylic acid intermediate is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 hours. This intermediate is then coupled with 2,6-dimethylaniline in the presence of triethylamine (Et₃N), yielding the target compound in 75–82% yield.

Direct Amidation via EDCl/HOBt

An alternative one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid and 2,6-dimethylaniline. Key conditions include:

ParameterValue
SolventDMF
BaseDIPEA
Temperature25°C
Time12 hours
Yield68–73%

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Catalyst CostScalabilityPurification Complexity
Bi(OTf)₃ Catalysis66–95ModerateHighMedium (column chromatography)
Acid Chloride Coupling75–82LowModerateHigh (recrystallization)
EDCl/HOBt Amidation68–73HighLowMedium (HPLC)

The Bi(OTf)₃-catalyzed route offers the highest yields and scalability but requires specialized handling of moisture-sensitive reagents. Acid chloride coupling provides a straightforward pathway but involves toxic SOCl₂.

Structural Validation and Analytical Data

Key spectroscopic data for N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.22–7.12 (m, 2H, Ar-H), 6.94–6.87 (m, 2H, Ar-H), 6.47 (dd, J = 10.0 Hz, 1H, chromene-H), 5.96 (dd, J = 10.0 Hz, 1H, chromene-H), 2.23 (s, 6H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.97 (C=O), 164.36 (C=O), 127.88 (Ar-C), 75.34 (chromene-C), 20.14 (CH₃).

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s chromene backbone introduces a rigid, planar structure absent in alanine or chloroacetamide-based pesticides. This could enhance UV stability or alter binding affinity in biological systems.
  • Chloroacetamide derivatives (e.g., metazachlor) rely on electrophilic chlorine for herbicidal activity, whereas the chromene carboxamide may interact via π-π stacking or hydrogen bonding due to its aromatic and carbonyl groups.

Comparison with Pharmaceutical Intermediates/Impurities

The N-(2,6-dimethylphenyl) carboxamide motif is also found in pharmaceutical impurities, particularly in anesthetics like mepivacaine:

Compound Name (Impurity) Substituents/Backbone Role Key Structural Difference vs. Target Compound Source
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Piperidine ring Mepivacaine impurity Piperidine vs. chromene backbone
N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide Pyridine ring Mepivacaine impurity Pyridine vs. chromene backbone

Key Observations :

  • The chromene backbone in the target compound introduces a fused bicyclic system, contrasting with monocyclic piperidine or pyridine rings in pharmaceutical impurities. This could affect metabolic stability or receptor selectivity.
  • Pharmaceutical impurities often prioritize compact structures for ease of elimination, whereas the chromene system may confer extended conjugation, influencing electronic properties (e.g., absorption spectra).

Biological Activity

N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. Chromenes are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO3C_{18}H_{19}NO_3 with a molecular weight of 293.32 g/mol. The structure features a chromene backbone substituted with a dimethylphenyl group and an amide functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, the compound has shown significant antiproliferative effects against various cancer cell lines, including lung (A549) and colorectal (Caco-2) cancer cells.

  • In Vitro Studies :
    • IC50 Values : In vitro assays demonstrated that this compound exhibited IC50 values of approximately 20.53 µM against A549 cells and 29.19 µM against NCI-H460 cells after 48 hours of treatment .
    • Mechanism : The compound induces apoptosis and cell cycle arrest in the G0/G1 phase, leading to increased intracellular reactive oxygen species (ROS) levels .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Broad-Spectrum Activity : It has shown effectiveness against drug-resistant strains of Candida and other microbial pathogens .
  • Synergistic Effects : Studies indicate that combining this compound with other antifungal agents can enhance its efficacy against resistant strains .

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various chromene derivatives on A549 and NCI-H460 cell lines. Among these derivatives, this compound was identified as one of the most potent compounds:

CompoundCell LineIC50 (µM)Mechanism
This compoundA54920.53 ± 1.84Apoptosis induction
This compoundNCI-H46029.19 ± 2.61Cell cycle arrest

This data suggests that the compound's mechanism involves both apoptosis and cell cycle modulation .

Case Study 2: Antifungal Efficacy

In another study focused on antifungal activity, this compound was tested against several Candida strains:

Strain% Inhibition at 50 µg/mL
Candida albicans70%
Candida auris65%
Drug-resistant Candida strains80%

The results indicated a strong antifungal activity that could be beneficial in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is prepared by cyclization of substituted salicylaldehyde derivatives under acidic conditions (e.g., acetic acid with sodium acetate) . The carboxylic acid is then converted to its acid chloride using phosphorus pentachloride (PCl₅) in dry cyclohexane under reflux, yielding 5,7-dimethyl-4-oxo-4H-chromene-2-carbonyl chloride . Finally, the carboxamide is formed by reacting the acid chloride with 2,6-dimethylaniline in a polar aprotic solvent (e.g., dichloromethane or THF) at room temperature. Optimize yields by using a 1.2:1 molar ratio of acid chloride to amine and ensuring anhydrous conditions .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 2,6 on the phenyl ring and 5,7 on the chromene backbone). Integrate peak areas to verify stoichiometry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₁H₂₁NO₃) and detects impurities like unreacted intermediates .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 264–266°C for the carboxylic acid precursor) to assess crystallinity and purity .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting structural analogs’ known activities. For example:
  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA IX/XII) via stopped-flow CO₂ hydrase assays, given the chromene-carboxamide scaffold’s affinity for sulfonamide-binding enzymes .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and intermolecular interactions. Key steps:
  • Grow crystals via slow evaporation from DMF/ethanol mixtures.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using direct methods.
  • Analyze packing diagrams to identify hydrogen bonds (e.g., N–H···O between amide and carbonyl groups) and π-π stacking of aromatic rings .

Q. What strategies address contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity. Mitigate by:
  • Standardizing Protocols : Use CLSI guidelines for antimicrobial assays or uniform enzyme concentrations in inhibition studies .
  • Repurification : Re-crystallize the compound and verify purity via HPLC (e.g., C18 column, acetonitrile/water gradient) before retesting .
  • SAR Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the chromene ring) to isolate structural determinants of activity .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Focus on the carboxamide’s hydrogen-bonding potential and chromene ring’s hydrophobic contacts .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity trends .

Q. What are the challenges in synthesizing derivatives with improved solubility, and how can they be overcome?

  • Methodological Answer :
  • Derivatization : Introduce polar groups (e.g., sulfonamides at the phenyl ring) via nucleophilic substitution. Optimize solvent choice (e.g., DMF for polar reactions) and use catalysts like DMAP .
  • Prodrug Design : Convert the carboxamide to a methyl ester prodrug, which hydrolyzes in vivo to the active form. Monitor stability via pH-dependent kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.